molecular formula C27H31NO6S B11157765 (4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

Cat. No.: B11157765
M. Wt: 497.6 g/mol
InChI Key: FTVOPBJHRUNGHM-OSPHWJPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is a synthetic compound known for its potential therapeutic applications. This compound is characterized by its complex structure, which includes a benzo[c]chromen core and a sulfonylamino pentanoate side chain. It has been studied for its various biochemical and physiological effects, particularly in the fields of medicine and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate involves multiple steps. The initial step typically involves the formation of the benzo[c]chromen core through a cyclization reaction. This is followed by the introduction of the sulfonylamino pentanoate side chain via a series of substitution and coupling reactions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, (4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is studied for its potential effects on cellular processes. It has been shown to interact with various cellular receptors and enzymes, influencing cell signaling and metabolism.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies for its anti-inflammatory, antioxidant, and neuroprotective effects. It may also have potential as an anti-cancer agent, given its ability to modulate cell growth and apoptosis.

Industry

In industry, this compound is used in the development of new materials and pharmaceuticals. Its unique chemical properties make it a valuable component in various industrial applications, including drug formulation and material science.

Mechanism of Action

The mechanism of action of (4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate involves its interaction with specific molecular targets, such as receptors and enzymes. It binds to these targets, modulating their activity and triggering various signaling pathways. For example, it may inhibit pro-inflammatory cytokine production and promote anti-inflammatory cytokine production, contributing to its anti-inflammatory effects. Additionally, its antioxidant properties may protect cells from oxidative stress, while its ability to modulate apoptosis may contribute to its anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate apart is its unique combination of a benzo[c]chromen core and a sulfonylamino pentanoate side chain. This structure confers distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H31NO6S

Molecular Weight

497.6 g/mol

IUPAC Name

(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C27H31NO6S/c1-5-17(3)24(28-35(31,32)19-12-10-16(2)11-13-19)27(30)33-23-15-14-21-20-8-6-7-9-22(20)26(29)34-25(21)18(23)4/h10-15,17,24,28H,5-9H2,1-4H3/t17-,24+/m1/s1

InChI Key

FTVOPBJHRUNGHM-OSPHWJPCSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C)NS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCC(C)C(C(=O)OC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.